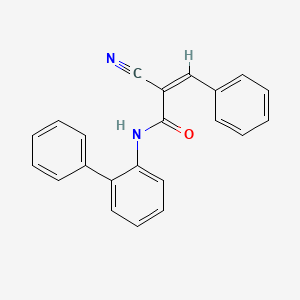

(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide

Description

Propriétés

IUPAC Name |

(Z)-2-cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O/c23-16-19(15-17-9-3-1-4-10-17)22(25)24-21-14-8-7-13-20(21)18-11-5-2-6-12-18/h1-15H,(H,24,25)/b19-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYLICKAHZVHTJ-CYVLTUHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach includes stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of cyanoacetylation and subsequent reactions with phenyl derivatives can be scaled up for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include phenylboronic acid, triethylamine, and various metal catalysts . Reaction conditions often involve refluxing in solvents like ethanol or toluene .

Major Products Formed

Major products formed from these reactions include substituted amides, pyrrole derivatives, and other heterocyclic compounds .

Applications De Recherche Scientifique

The compound (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide , often referred to in the literature as a derivative of cyanoenamide, has garnered attention in various scientific fields due to its unique structural features and potential applications. This article explores its applications primarily in medicinal chemistry, organic synthesis, and materials science, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

Anticancer Activity : Several studies have indicated that derivatives of cyanoenamides exhibit significant anticancer properties. This compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Organic Synthesis

Building Block in Synthesis : The compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for various reactions, including nucleophilic additions and cycloadditions.

Table 2: Synthetic Applications

| Reaction Type | Conditions | Product |

|---|---|---|

| Nucleophilic Addition | Base-catalyzed | Amine derivatives |

| Cycloaddition | UV irradiation | Dihydropyrimidines |

Materials Science

Polymerization Potential : The compound can be utilized in polymer chemistry for creating novel materials with specific properties. Its ability to participate in radical polymerization opens avenues for producing functionalized polymers.

Case Study: Polymer Development

Research published in Macromolecules highlighted the use of this compound in synthesizing thermosetting resins. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional resins.

Mécanisme D'action

The mechanism of action of (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide involves its interaction with molecular targets through its cyano and phenyl groups. These interactions can lead to the formation of stable complexes with biological molecules, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Table 1. Nitrogen-Substituent Variations

Aromatic and Heterocyclic Substituents at C3

The phenyl group at C3 in the target contrasts with compounds bearing substituted aryl or heteroaryl groups:

- (Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide (MW ~437.3) incorporates a thiophene at C3 and a thiazole-linked dichlorophenyl group. The thiophene’s electron-rich system and thiazole’s rigidity may enhance optoelectronic properties or target specificity in biological systems .

- (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (E-configuration) demonstrates potent bactericidal activity against Staphylococcus aureus and MRSA. The trifluoromethyl and fluorine groups increase lipophilicity and bioavailability compared to the target’s unsubstituted phenyl .

Table 2. C3 Substituent Comparisons

Stereochemical and Functional Group Modifications

The Z-configuration in the target compound is critical for its spatial orientation. In contrast:

- (2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide (E-configuration) exhibits cytotoxicity in NF-κB assays, highlighting how stereochemistry influences biological outcomes .

- (2Z)-3-(2,4-Dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide replaces the amide oxygen with sulfur (thioamide) and adds a hydroxyl group. Thioamides exhibit altered hydrogen-bonding capacity and redox activity compared to traditional amides .

Table 3. Stereochemical and Functional Group Differences

Electronic and Lipophilic Properties

Electron-withdrawing groups (e.g., cyano, trifluoromethyl) and lipophilic substituents dominate the compared compounds:

- The target’s cyano group enhances electrophilicity, similar to (Z)-N-(1,3-benzodioxol-5-yl)-2-cyano-3-[4-methoxy-3-(trifluoromethyl)phenyl]prop-2-enamide, where trifluoromethyl and methoxy groups further increase electron withdrawal and logP .

Table 4. Electronic and Lipophilic Profiles

Activité Biologique

(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C22H19N

- Molecular Weight : 309.39 g/mol

- SMILES Notation : C1=CC=C(C=C1)C(=C(C#N)C(=O)N(C2=CC=CC=C2)C)C

This structure features a cyano group, a phenyl ring, and an amide linkage, which are crucial for its biological activity.

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. The cyano group is known to participate in binding interactions with enzymes and receptors, potentially modulating their activity. This compound may influence various biochemical pathways, including:

- Signal Transduction : Modulating receptor activity and downstream signaling pathways.

- Metabolic Regulation : Affecting metabolic enzymes involved in critical cellular processes.

- Gene Expression : Interacting with transcription factors or RNA polymerases to alter gene expression profiles.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that related cyano compounds can inhibit the growth of bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus by targeting essential enzymes like pantothenate synthetase .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Several studies have investigated the role of similar compounds in cancer cell lines, demonstrating their ability to induce apoptosis and inhibit cell proliferation. These effects are often linked to the compound's ability to disrupt critical cellular pathways involved in cancer progression.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes. For instance, high-throughput screening methods have identified potential inhibitors that target enzymes crucial for bacterial survival, indicating that this compound may serve as a lead compound for developing new antimicrobial agents .

Case Study 1: Antimicrobial Screening

In a study focusing on the antimicrobial properties of cyano-containing compounds, this compound was included in a panel of tested substances. The results indicated significant inhibition of bacterial growth at concentrations as low as 10 µM against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

Another research effort involved testing this compound against various cancer cell lines, including breast and prostate cancer models. The findings revealed that at concentrations of 25 µM, the compound reduced cell viability by over 50%, highlighting its potential as an anticancer therapeutic.

Data Tables

| Biological Activity | Target Organism/Cell Line | Concentration (µM) | Inhibition (%) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 | 70 |

| Anticancer | Breast Cancer Cells | 25 | 55 |

| Enzyme Inhibition | Pantothenate Synthetase | 5 | 80 |

Q & A

Q. How can the synthesis of (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide be optimized for improved yield and purity?

A stepwise approach involving condensation reactions under mild conditions is recommended. For example, substituting reactive intermediates (e.g., cyanoacetic acid derivatives) with aryl amines in the presence of condensing agents like DCC (dicyclohexylcarbodiimide) can enhance efficiency. Monitoring reaction progress via TLC or HPLC ensures intermediate purity, while column chromatography or recrystallization in solvents such as chloroform-methanol mixtures can isolate the final product . Microwave-assisted synthesis, as demonstrated for structurally related anilides, may also reduce reaction times and improve selectivity .

Q. Which spectroscopic techniques are critical for characterizing the structural and electronic properties of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and Z/E configuration, with NOESY correlations resolving spatial proximity of substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation and fragmentation pattern analysis .

- X-ray Crystallography : Definitive structural elucidation, including bond angles and crystallographic packing, using programs like SHELXL for refinement .

Q. How can the Z-configuration of the prop-2-enamide moiety be experimentally confirmed?

The Z-configuration is confirmed via X-ray crystallography by analyzing the dihedral angles between the cyano, phenyl, and enamide groups. Complementary NOESY NMR data can detect through-space interactions between protons on the phenyl and biphenyl substituents, which are characteristic of the Z-isomer .

Advanced Research Questions

Q. What strategies resolve discrepancies in crystallographic data interpretation, such as twinning or disordered structures?

Advanced refinement tools in SHELXL (e.g., TWIN/BASF commands) can model twinned crystals, while PART instructions address disorder. Hydrogen-bonding graph-set analysis, as described by Bernstein et al., helps validate packing motifs and identify plausible disorder models . For low-resolution data, complementary techniques like PDF (pair distribution function) analysis or solid-state NMR may clarify ambiguities .

Q. How should researchers design experiments to analyze this compound’s interaction with biological targets (e.g., enzymes)?

- Molecular Docking : Use software like AutoDock Vina to predict binding poses within active sites, guided by the compound’s crystallographic geometry .

- Enzyme Assays : Measure inhibition kinetics (IC) under varying pH and temperature conditions. For example, studies on similar enamide inhibitors of cGAS (cyclic GMP-AMP synthase) employed fluorescence polarization assays to quantify target engagement .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., cyano, phenyl groups) and evaluate changes in bioactivity to identify critical pharmacophores .

Q. What methodologies address conflicting data in solubility and stability studies?

Multi-method validation is essential:

- Solubility : Use shake-flask methods with HPLC quantification across solvents (e.g., DMSO, PBS) and pH ranges.

- Stability : Accelerated degradation studies under thermal (40–60°C) and photolytic (ICH Q1B guidelines) conditions, analyzed via LC-MS to identify degradation products .

- Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess melting points and decomposition profiles .

Q. What challenges arise in computational modeling of this compound’s electronic properties, and how can they be mitigated?

Challenges include accurately modeling conjugation in the cyano-enamide system and solvent effects on dipole moments. Density functional theory (DFT) calculations with hybrid functionals (e.g., B3LYP) and solvent models (e.g., PCM) improve prediction reliability. Basis sets like 6-311++G(d,p) capture electron density distribution, while NBO (Natural Bond Orbital) analysis quantifies hyperconjugative interactions .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting spectroscopic and crystallographic data?

Cross-validate using orthogonal techniques:

- If NMR suggests a different conformation than X-ray data, consider dynamic effects in solution (e.g., rotational barriers) via variable-temperature NMR.

- For crystallographic outliers, re-examine data collection parameters (e.g., resolution, R) and refine models with restraints on geometric parameters .

Q. What approaches validate the compound’s metabolic stability in biological systems?

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS.

- Isotope Tracing : Use C-labeled analogs to track metabolic pathways and identify major metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.